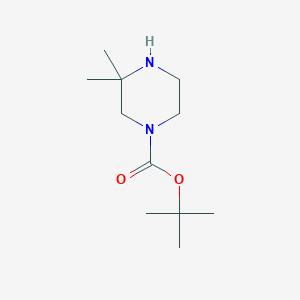

![molecular formula C14H23NO4 B1290404 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate CAS No. 203662-61-7](/img/structure/B1290404.png)

6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

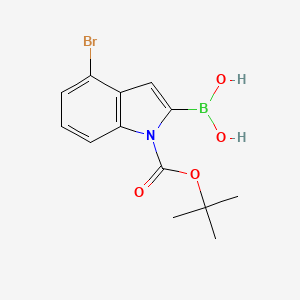

“6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate” is a chemical compound with the molecular formula C14H23NO4 . Its molecular weight is approximately 269.34 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(17)15-6-5-14(9-15)7-10(8-14)11(16)18-4/h10H,5-9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用

Chemical Structure and Properties

“6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate” is a chemical compound with the CAS Number: 203662-61-7 . It has a molecular weight of 269.34 . The compound is typically stored in a refrigerator and has a physical form of liquid .

Potential Application in Agriculture

There is a study that examined the effects of benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) on the germination, seedling growth, and development of flue-cured tobacco . Although this study does not directly involve “6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate”, it does involve a similar compound and may suggest potential applications in agriculture.

Method of Application

The study investigated the function of benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) by analyzing leaf transcriptomes and metabolomes and soil microbial communities .

Results

The compounds significantly inhibited flue-cured tobacco seed germination, with distinct concentration-dependent effects . Both compounds induced senescence and necrosis in tobacco leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system .

Potential Application in Antitubercular Drugs

A study identified a potent nitrofuran antitubercular lead by exploring diverse variants of the molecular periphery, including various azole substituents .

Method of Application

The study elaborated a small set of twelve compounds of a nitrofuran carboxamide chemotype from a readily available 2,6-diazaspiro [3.4]octane building block .

Results

As a result, a remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified .

Potential Application in Chemical Synthesis

This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

Safety And Hazards

特性

IUPAC Name |

6-O-tert-butyl 2-O-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-6-5-14(9-15)7-10(8-14)11(16)18-4/h10H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXOUCHGCDBQPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

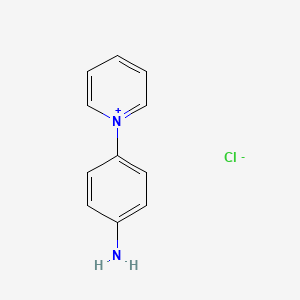

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

amino}acetic acid](/img/structure/B1290363.png)